(1r,3r)-3-hydroxy-1-(4-methoxyphenyl)cyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1r,3r)-3-hydroxy-1-(4-methoxyphenyl)cyclobutane-1-carboxylic acid is a cyclobutane derivative with a hydroxyl group and a methoxyphenyl group attached to the cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1r,3r)-3-hydroxy-1-(4-methoxyphenyl)cyclobutane-1-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the use of a cyclobutane ring formation reaction, followed by the introduction of the hydroxyl and methoxyphenyl groups through selective functionalization reactions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1r,3r)-3-hydroxy-1-(4-methoxyphenyl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions vary depending on the desired transformation but generally involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carboxylic acid group may produce an alcohol.
Scientific Research Applications
(1r,3r)-3-hydroxy-1-(4-methoxyphenyl)cyclobutane-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1r,3r)-3-hydroxy-1-(4-methoxyphenyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxyphenyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may modulate the activity of enzymes, receptors, or other proteins, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- (1r,3r)-3-amino-1-(4-fluorophenyl)cyclobutane-1-carboxylic acid
- (1r,3r)-1-(2,3-difluorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid
Uniqueness
Compared to similar compounds, (1r,3r)-3-hydroxy-1-(4-methoxyphenyl)cyclobutane-1-carboxylic acid is unique due to the presence of the hydroxyl and methoxyphenyl groups, which confer distinct chemical and biological properties. These functional groups influence its reactivity, solubility, and potential interactions with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
2031242-16-5 |
---|---|
Molecular Formula |
C12H14O4 |
Molecular Weight |
222.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.